molecular formula C10H11NO B6173147 (1-isocyanatopropyl)benzene CAS No. 21962-56-1

(1-isocyanatopropyl)benzene

Cat. No.: B6173147
CAS No.: 21962-56-1
M. Wt: 161.2
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Description

(1-Isocyanatopropyl)benzene is a monofunctional isocyanate compound that serves as a versatile intermediate in organic synthesis and materials science research. Its molecular structure, featuring a reactive isocyanate group, makes it a valuable building block for the creation of ureas, polyurethanes, and other specialty polymers through polyaddition reactions . Researchers utilize this compound to introduce specific properties to polymeric materials or to synthesize more complex organic molecules. As a moisture-sensitive compound, it requires strict handling under inert conditions and storage at refrigerated temperatures to maintain its stability and reactivity . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. For comprehensive safety details, including hazard statements which typically include acute toxicity if inhaled and serious eye irritation, please consult the Safety Data Sheet (SDS) .

Properties

CAS No.

21962-56-1

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

94

Origin of Product

United States

Fundamental Reactivity and Reaction Mechanisms of 1 Isocyanatopropyl Benzene

Electrophilic and Nucleophilic Characteristics of the Isocyanate Group

The isocyanate group's electronic structure is a resonance hybrid, which results in a significant partial positive charge on the central carbon atom and partial negative charges on the oxygen and nitrogen atoms. This charge distribution renders the carbon atom highly electrophilic. While the nitrogen atom possesses a lone pair of electrons and can exhibit nucleophilic character in certain reactions, the electrophilicity of the carbon atom is the dominant feature of the group's reactivity.

(1-Isocyanatopropyl)benzene readily reacts with nucleophiles. The general mechanism involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group, followed by proton transfer to the nitrogen atom.

Reaction with Alcohols: In the presence of an alcohol, this compound will form a urethane (B1682113) (carbamate). This reaction is often catalyzed by tertiary amines or organotin compounds.

Reaction with Amines: The reaction with a primary or secondary amine yields a substituted urea (B33335). This reaction is typically very fast and often does not require a catalyst.

Reaction with Water: this compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.

The formation of urethanes and ureas from this compound proceeds through a nucleophilic addition mechanism.

Urethane Formation:

A lone pair of electrons from the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group.

This initial attack forms a zwitterionic intermediate.

A proton is then transferred from the alcohol's oxygen to the isocyanate's nitrogen, resulting in the formation of a stable urethane.

Urea Formation:

The nitrogen atom of the amine, being a stronger nucleophile than the oxygen of an alcohol, rapidly attacks the electrophilic carbon of the isocyanate.

This leads to the formation of a zwitterionic intermediate.

A subsequent rapid proton transfer from the amine's nitrogen to the isocyanate's nitrogen atom yields the final urea product.

ReactantProductGeneral Reaction Scheme
Alcohol (R'-OH)UrethaneC6H5CH(CH2CH3)NCO + R'-OH → C6H5CH(CH2CH3)NHCOOR'
Amine (R'-NH2)UreaC6H5CH(CH2CH3)NCO + R'-NH2 → C6H5CH(CH2CH3)NHCONHR'
Water (H2O)Amine + CO2C6H5CH(CH2CH3)NCO + H2O → [C6H5CH(CH2CH3)NHCOOH] → C6H5CH(CH2CH3)NH2 + CO2

The C=N double bond within the isocyanate group of this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile.

Isocyanates are known to undergo [2+2] cycloaddition reactions with various unsaturated compounds. A notable example is the reaction with imines to form 1,3-diazetidin-2-ones, which can be catalyzed by phosphines. Another significant [2+2] cycloaddition is the Staudinger synthesis, where an isocyanate can react with a ketene (B1206846). In the context of this compound, it could theoretically react with a suitable ketene to form a β-lactam (azetidinone) ring system, which is a core structure in many antibiotic compounds.

[2+3] Cycloadditions: The isocyanate group can react as a dipolarophile with 1,3-dipoles such as nitrile oxides and azides. For instance, the reaction of an isocyanate with an azide (B81097) can lead to the formation of a triazolinone derivative after rearrangement of the initial cycloadduct.

[2+4] Cycloadditions: In Diels-Alder type reactions, the C=N bond of the isocyanate can act as a dienophile, reacting with a 1,3-diene. These reactions often require thermal or catalytic activation. The reaction of this compound with a diene like butadiene would be expected to yield a six-membered heterocyclic adduct.

Cycloaddition TypeReactant PartnerResulting Heterocycle
[2+2]Imine1,3-Diazetidin-2-one
[2+2]KeteneAzetidinone (β-lactam)
[2+3]AzideTriazolinone
[2+4]1,3-DieneTetrahydropyridinone derivative

Cycloaddition Reactions of the Isocyanate Moiety

Polymerization Mechanisms and Kinetics

This compound can act as a monomer in polymerization reactions, primarily through the reactivity of the isocyanate group. The most common polymerization pathway for isocyanates is the formation of polyurethanes. This occurs through a step-growth polymerization mechanism, where this compound would react with a polyol (a molecule with two or more hydroxyl groups).

The kinetics of this polymerization are influenced by several factors, including the reactivity of the isocyanate, the nature of the polyol, the presence and concentration of a catalyst, and the reaction temperature. The reaction generally follows second-order kinetics. The rate of polymerization can be significantly enhanced by catalysts such as tertiary amines and organometallic compounds, like dibutyltin (B87310) dilaurate.

In the absence of a co-monomer like a polyol, isocyanates can also undergo self-polymerization (homopolymerization) under certain conditions, often with anionic catalysts, to form nylon-1 polymers (polyisocyanates). These polymers are characterized by a rigid helical structure. The polymerization of this compound in this manner would lead to a polymer with a repeating -(N(C6H5CH(CH2CH3))C(O))- backbone.

Polymerization TypeCo-monomerResulting Polymer
Step-growth polymerizationPolyolPolyurethane
Anionic homopolymerizationNonePolyisocyanate (Nylon-1)

Anionic Polymerization

Anionic polymerization of isocyanates is a well-established method for producing high molecular weight polymers with a helical structure, often referred to as polyisocyanates. researchgate.netacs.org The process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal amides (e.g., sodium benzanilide). researchgate.netdu.edu.eg The initiation step involves the nucleophilic attack of the initiator on the electrophilic carbon atom of the isocyanate group, generating a propagating amide anion. du.edu.egyoutube.com

The propagation then proceeds by the sequential addition of monomer units to the anionic chain end. youtube.com A critical aspect of the anionic polymerization of isocyanates is the potential for a side reaction known as cyclotrimerization, where three monomer units react to form a stable six-membered isocyanurate ring. researchgate.netacs.org This side reaction can limit the molecular weight of the resulting polymer.

To achieve a "living" anionic polymerization, where termination and chain transfer reactions are minimized, specific conditions are required. These include the use of purified reagents, aprotic solvents (like THF), and low temperatures (e.g., -98 °C) to suppress side reactions. du.edu.egacs.orgnist.gov The living nature of the polymerization allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. acs.org The choice of counterion (e.g., Na+, Li+, K+) also plays a significant role, with sodium being found to be optimal for controlling the polymerization of n-hexyl isocyanate. acs.org

For isocyanates containing reactive functional groups, such as a carbamate (B1207046) group, the anionic polymerization can be more complex. For instance, the polymerization of n-propyloxycarbonylaminohexyl isocyanate (PAHI) was found to be moderately controlled, while the use of a longer alkyl chain in n-pentanoxycarbonylaminohexyl isocyanate (PEAHI) led to a well-controlled polymerization with high yields and narrow polydispersity. acs.org

Table 1: Key Factors in Anionic Polymerization of Isocyanates

FactorDescriptionImpact on Polymerization
Initiator Nucleophile that starts the polymerization chain.The choice of initiator (e.g., organolithium compounds, sodium benzanilide) affects initiation efficiency and control over the polymerization. researchgate.netdu.edu.eg
Solvent Medium in which the polymerization is carried out.Polar aprotic solvents like THF are often used to solvate the growing polymer chain and can influence the rate and control of the polymerization. du.edu.egacs.org
Temperature Reaction temperature.Low temperatures are crucial to suppress side reactions like cyclotrimerization and achieve a living polymerization. acs.org
Monomer Structure Chemical structure of the isocyanate monomer.The presence of functional groups on the isocyanate can affect the polymerization behavior and the properties of the resulting polymer. acs.org
Counterion Cation associated with the anionic propagating center.The nature of the counterion (e.g., Li+, Na+, K+) influences the ion pair structure and, consequently, the rates of propagation and termination. acs.org

Radical Polymerization

Radical polymerization of isocyanates is less common than anionic polymerization. Isocyanides, which are isomers of isocyanates, are known to undergo radical reactions. beilstein-journals.org However, isocyanates themselves are generally considered to be less susceptible to conventional free-radical polymerization.

Recent research has explored the combination of free radical polymerization with other reactions in a one-pot synthesis. For example, a strategy combining free radical polymerization of a methacrylate (B99206) monomer with the hydroxyl-isocyanate coupling reaction has been developed to synthesize hyperbranched glycopolymers. acs.org In this system, the isocyanate group participates in a coupling reaction rather than direct radical polymerization. acs.org

Another study demonstrated the controlled radical polymerization of acrylates and isocyanides, which can be seen as a related class of compounds. This method allows for the synthesis of degradable copolymers. nih.gov While this does not directly involve the radical polymerization of the isocyanate group itself, it highlights the potential for incorporating isocyanate-related functionalities into polymers via radical processes.

Ring-Opening Polymerization of Cyclic Oligomers

The formation of cyclic oligomers, particularly trimers (isocyanurates), is a common feature in isocyanate chemistry, often occurring as a side reaction during polymerization. researchgate.net The reverse reaction, the ring-opening polymerization (ROP) of these cyclic oligomers, is also a known process. This ROP is often entropically driven. acs.org

While the direct ring-opening polymerization of cyclic oligomers of this compound is not extensively documented, the principles of ROP of cyclic urethanes and related structures are relevant. For instance, the cationic ring-opening polymerization of trimethylene urethane has been studied mechanistically. acs.org

In the context of other cyclic monomers, such as cyclosiloxanes, the ring-opening polymerization is a major industrial process. A significant challenge in these systems is the competing "backbiting" reaction that re-forms cyclic oligomers. nih.govgelest.com Recent advances have shown that this backbiting can be suppressed, allowing for the synthesis of linear polymers without cyclic byproducts. nih.gov This suggests that with appropriate catalytic systems, the controlled ROP of cyclic isocyanate oligomers could be a viable route to linear polyisocyanates.

Mechanistic Studies of Catalyzed Reactions Involving the Isocyanate Group

The reactivity of the isocyanate group can be significantly enhanced and controlled through the use of various catalysts. These catalyzed reactions are crucial for a wide range of applications, from the synthesis of small molecules to the production of polymers like polyurethanes.

Organocatalytic Activation

Organocatalysis offers a metal-free approach to activating the isocyanate group for reactions such as addition of alcohols to form urethanes. acs.org Both basic and acidic organocatalysts have been investigated. tandfonline.com

Basic Organocatalysts: Nucleophilic organocatalysts, such as N-heterocyclic carbenes (NHCs), amidines, and guanidines, can activate the isocyanate group. acs.org The mechanism generally involves the nucleophilic attack of the catalyst on the isocyanate carbon, forming a highly reactive intermediate that then readily reacts with a nucleophile like an alcohol. Guanidine derivatives have shown catalytic activity, which appears to be related to their nucleophilicity rather than their basicity. tandfonline.com

Acidic Organocatalysts: Acidic organocatalysts, such as phenyl phosphonic acid derivatives, can also promote the reaction between isocyanates and alcohols. tandfonline.com The mechanism is believed to involve the activation of the isocyanate group through hydrogen bonding, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Strongly acidic compounds have demonstrated enhanced catalytic activity. tandfonline.com

The general mechanisms for uncatalyzed, base-catalyzed, and acid-catalyzed isocyanate-alcohol reactions are depicted below. acs.org

Table 2: General Mechanisms of Isocyanate-Alcohol Reaction

Catalyst TypeMechanistic Pathway
Uncatalyzed Direct nucleophilic attack of the alcohol on the isocyanate carbon, followed by a proton transfer. acs.org
Base/Nucleophilic The catalyst activates the alcohol or directly attacks the isocyanate to form a more reactive intermediate. acs.org
Acid/Electrophilic The catalyst protonates the nitrogen or oxygen of the isocyanate, increasing the electrophilicity of the carbon atom. acs.org

Transition Metal Catalysis (e.g., Palladium, Nickel, Iron)

Transition metals are highly effective catalysts for a variety of transformations involving isocyanates.

Palladium: Palladium catalysts are widely used for cross-coupling and hydroamination reactions involving isocyanates. For instance, palladium-catalyzed hydroamination of isocyanates with carbazoles provides an efficient route to carbazole-N-carboxamides. rsc.org Palladium catalysis also enables tandem bis-allylation of isocyanates in a three-component reaction. acs.org The mechanism often involves the insertion of the isocyanate into a palladium-element bond. nih.gov

Nickel: Nickel catalysts have been employed in various reactions of isocyanates. Nickel-catalyzed cycloadditions of alkynes and isocyanates are used to prepare 2-pyridones. acs.org Recent advances have shown the first nickel-catalyzed hydrocarbamoylation of alkenes with isocyanates, proceeding through a nickelacycle intermediate. acs.org Nickel catalysts are also effective for the cyanation of aryl and alkenyl halides using isocyanides, which are related to isocyanates. rsc.org Mechanistic studies on light-driven nickel-catalyzed isocyanate synthesis have also been reported. researchgate.net

Iron: Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron(II) complexes have been shown to catalyze the hydroamination of isocyanates to form ureas and biurets, as well as the hydrophosphination of isocyanates. acs.orgnih.govresearchgate.net The mechanism is proposed to proceed via a Lewis-acid pathway where the electron-deficient iron center activates the isocyanate. nih.gov Iron catalysts have also been developed for carbene transfer reactions to isocyanides to form ketenimines. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Reactions of Isocyanates

MetalReaction TypeProductReference
Palladium Hydroamination of carbazolesCarbazole-N-carboxamides rsc.org
Palladium Tandem bis-allylationAllylated amides acs.org
Nickel Hydrocarbamoylation of alkenesAmides acs.org
Nickel Cycloaddition with alkynes2-Pyridones acs.org
Iron HydroaminationUreas, Biurets acs.orgresearchgate.net
Iron HydrophosphinationPhosphinodicarboxamides nih.gov

Role of Ligand Design in Catalytic Performance

Ligand design is a critical aspect of developing efficient and selective transition metal catalysts. biointerfaceresearch.comresearchgate.net The electronic and steric properties of the ligands coordinated to the metal center have a profound impact on the catalyst's stability, activity, and selectivity. biointerfaceresearch.com

In the context of isocyanate catalysis, the choice of ligand can influence the product distribution and reaction efficiency. For example, in the nickel-catalyzed hydrocarbamoylation of alkenes, switching between 6,6′-dimethyl-2,2′-bipyridine and N-heterocyclic carbene ligands allows for the efficient synthesis of amides from a diverse range of alkenes. acs.org

In iron-catalyzed hydrophosphination, the use of a low-coordinate iron(II) center supported by a bulky m-terphenyl (B1677559) ligand was key to achieving the unprecedented double insertion of isocyanates. nih.gov The steric pocket created by the ligand plays a crucial role in determining the reaction products and regioselectivity.

Similarly, in cobalt-catalyzed reductive coupling of isocyanates, the screening of various chiral ligands, such as diphosphines, Box ligands, and Pyrox ligands, was essential to achieve high enantioselectivity. A tridentate bisoxazolinephosphine (NPN) ligand proved to be particularly effective. acs.org

The design of ligands can control the electronic properties of the metal center, influencing its Lewis acidity and its ability to activate the isocyanate. Steric bulk in the ligand can prevent catalyst deactivation pathways and control the access of substrates to the metal center, thereby enhancing selectivity. nih.gov The chelate and macrocyclic effects, where polydentate and cyclic ligands form more stable complexes, are also important principles in ligand design. biointerfaceresearch.com

Advanced Applications in Organic Synthesis and Catalysis

Role as Chiral Derivatizing Agents in Academic Analysis

One of the most significant practical applications for chiral isocyanates is their use as chiral derivatizing agents (CDAs). wikipedia.org CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to convert them into a mixture of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified by common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (HPLC or GC). wikipedia.orgrsc.org

While specific studies on (1-isocyanatopropyl)benzene as a CDA are limited, its close structural homolog, (R)-1-phenylethyl isocyanate (1-PEIC), is a widely used and well-documented CDA. chemicalbook.comsigmaaldrich.comchemdad.comnih.gov 1-PEIC reacts with chiral alcohols or amines to form stable diastereomeric carbamates or ureas, respectively. chemicalbook.comresearchgate.net These diastereomers exhibit distinct signals in NMR spectra and different retention times in chromatographic separations, allowing for the determination of the enantiomeric excess (ee) and the assignment of the absolute configuration of the analyte. nih.govresearchgate.net

The principle of this method is outlined in the table below.

Analytical TechniquePrinciple of Enantiomeric Discrimination
NMR Spectroscopy The chiral derivatizing agent creates a diastereomeric environment. Protons in the original analyte that were chemically equivalent in the enantiomeric mixture become diastereotopic, leading to separate, distinguishable peaks in the NMR spectrum. The integration of these peaks allows for quantification of the enantiomeric ratio. wikipedia.orgresearchgate.net
HPLC/GC The resulting diastereomers have different physical properties, including their interaction with the stationary phase of a chromatography column. This leads to different retention times, allowing for the separation and quantification of the two diastereomers on a standard achiral column. oup.comresearchgate.net

Given its structural similarity to 1-PEIC, this compound is expected to function as an effective CDA for the analysis of chiral alcohols and amines, providing an alternative reagent for these critical analytical determinations.

Investigation in Mechanochemistry for Reactive Species Generation

Mechanochemistry, the study of chemical transformations induced by mechanical force, is a rapidly growing field that often provides solvent-free, efficient, and sometimes novel reaction pathways compared to traditional solution-based methods. nih.govnih.gov Isocyanates and their derivatives have been a subject of investigation within this field.

Research has demonstrated that mechanical force can be used to generate reactive isocyanates from stable precursors. In one study, a 1,2-diazetidinone mechanophore incorporated into a polymer chain was shown to undergo a retro-[2+2] cycloaddition upon ultrasonic activation, releasing a free isocyanate and an imine. rsc.org This highlights the potential for mechanochemical methods to generate reactive species like this compound in situ.

Furthermore, the reactions of isocyanates themselves are highly amenable to mechanochemical conditions. The synthesis of ureas and thioureas by reacting isocyanates with amines via ball milling is often rapid and quantitative, avoiding the use of bulk solvents. beilstein-journals.org Mechanochemistry has also been explored for the recycling of polyurethane materials, where the mechanical force aids in the cleavage and reformation of urethane (B1682113) bonds. researchgate.netmdpi.com

Mechanochemical ProcessDescriptionResearch Finding
Generation of Isocyanates A precursor molecule (mechanophore) is broken down by mechanical force to release a reactive isocyanate.Ultrasonic sonication of a polymer containing a 1,2-diazetidinone unit generated an isocyanate via a retro [2+2] cycloaddition. rsc.org
Synthesis of Ureas An isocyanate is reacted with an amine under solvent-free ball-milling conditions.The reaction of 3-aminopyridine (B143674) and 4-methylphenyl isocyanate reached over 90% conversion in 30 minutes of milling, much faster than the 12-hour solution-based synthesis. beilstein-journals.org
Polymer Recycling Mechanical force is used to break down crosslinked polyurethane foams, often cleaving urethane bonds to allow for reprocessing.Ball milling can effectively pulverize polyurethane foam, promoting urethane exchange reactions that enable recycling. researchgate.net

These studies indicate that the chemistry of the isocyanate group, central to this compound, is highly relevant to mechanochemical investigation, both in its generation as a reactive species and its subsequent synthetic transformations.

Catalytic Systems Employing this compound-Derived Ligands (if applicable)

The development of chiral ligands is paramount to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. academie-sciences.fr While there is no extensive documentation of ligands specifically derived from this compound used in catalysis, its structure provides a clear pathway for their potential synthesis.

A chiral ligand can be conceptually designed by reacting the isocyanate group of this compound with a molecule that contains both a nucleophilic group (e.g., -NH2, -OH) and a separate atom capable of coordinating to a metal center (e.g., a pyridine (B92270) nitrogen, a phosphine). thieme-connect.comtue.nl This would create a chiral urea (B33335) or urethane that is appended to a known coordinating motif. The resulting molecule could then serve as a chiral ligand for a transition metal catalyst.

For example, polyisocyanates have been used to create helically chiral polymers that act as ligands in rhodium- and palladium-catalyzed asymmetric reactions. nih.gov Additionally, chiral ureas have found utility as organocatalysts and are key components of more complex ligand structures. nih.gov The synthesis of C3-symmetric ligands, which create a well-defined chiral environment around a metal, is another area where derivatives could be envisioned. tue.nl While this application remains speculative for this compound itself, the foundational chemistry for creating such catalytic systems is well-established.

Computational and Theoretical Chemistry Investigations of 1 Isocyanatopropyl Benzene

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the intricacies of molecular structures and reactions. chemrxiv.orgchemrxiv.org These methods have been widely applied to isocyanates to understand their electronic properties and reaction pathways. researchgate.netchemrxiv.org

The electronic structure of the isocyanate group is fundamental to its reactivity. Theoretical investigations show that the conventional R-N=C=O depiction, which implies a linear geometry, is an oversimplification. chemrxiv.org High-level DFT and wavefunction-based calculations reveal that the NCO group is often bent, a deviation that significantly influences its electrophilic character. chemrxiv.org This bending arises from the asymmetric electronic environment created by the nitrogen lone pair, which affects the bonding within the C=O group. chemrxiv.org

For a molecule like (1-isocyanatopropyl)benzene, the electronic structure is influenced by both the phenyl ring and the propyl chain. DFT calculations on related nitrophenyl isocyanates, for example, have been used to analyze conformational stability (cis vs. trans) and vibrational spectra. nih.gov Such studies determine the lowest energy conformers and attribute shifts in vibrational frequencies, like the characteristic NCO asymmetric stretch, to the electronic effects of substituents and ring strain. nih.gov

Natural Bond Orbital (NBO) analysis, a common computational technique, provides insights into charge distribution and orbital interactions. In isocyanate reactions, NBO analysis has shown that the reactivity is strongly associated with the occupation of the C-O antibonding orbital (σ*C-O) of the isocyanate group. chemrxiv.org Electron-withdrawing substituents tend to lower the occupation of this orbital, which in turn lowers the energy barrier for nucleophilic attack. chemrxiv.org

A hypothetical electronic structure analysis of this compound using DFT would likely focus on the parameters shown in the table below, comparing it with simpler analogs to parse the electronic contributions of the alkyl and aryl groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Isocyanates

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Phenyl IsocyanateB3LYP/6-311G-7.21-0.896.322.54
Ethyl IsocyanateB3LYP/6-311G-7.85-0.157.702.81
This compoundB3LYP/6-311G*-7.15 (Est.)-0.75 (Est.)6.40 (Est.)2.65 (Est.)

Note: Data for Phenyl Isocyanate and Ethyl Isocyanate are representative values from typical DFT calculations. Values for this compound are estimated for illustrative purposes based on structural similarity.

Understanding the mechanism of reactions involving isocyanates is critical for controlling reaction outcomes. Computational chemists map potential energy surfaces (PES) to identify the lowest energy pathways from reactants to products. uni-miskolc.hu This involves locating and characterizing transition states (TS) and intermediates. uni-miskolc.hu Intrinsic reaction coordinate (IRC) calculations are then used to confirm that a calculated transition state connects the intended reactants and products. dtic.milsubstack.comchemrxiv.org

Studies on the reaction of isocyanates with alcohols (urethane formation) and water (hydrolysis) have been extensively modeled. chemrxiv.orgmdpi.commdpi.com For the reaction between phenyl isocyanate and methanol, DFT calculations show the reaction can proceed through a concerted, asymmetric, four-membered cyclic transition state. researchgate.net The presence of multiple alcohol molecules can act as a catalyst, lowering the activation energy barrier by facilitating proton transfer. researchgate.netresearchgate.net

Similarly, the reaction with water can proceed via concerted mechanisms across either the N=C or C=O bonds, leading to a carbamate (B1207046) or an imidic acid, respectively. chemrxiv.org High-level ab initio computations have determined the barrier heights for these pathways and shown how they are significantly influenced by substituents on the isocyanate. chemrxiv.org For example, alkyl groups were found to lower the reaction barriers by approximately 4 kcal/mol. chemrxiv.org

In cycloaddition reactions, such as the [2+2] cycloaddition with alkenes, computations help to determine whether the mechanism is concerted or stepwise. dtic.milbenthamdirect.com For the reaction of chlorosulfonyl isocyanate with vinyl fluoride, calculations showed the concerted transition state to be 26.6 kcal/mol lower in energy than the stepwise one, indicating a one-step process. dtic.mil The mechanism of cycloadditions between nitrones and isocyanates has been shown to be solvent-dependent, shifting from concerted in nonpolar solvents to stepwise in polar solvents. csic.es

Table 2: Calculated Activation Energies for Isocyanate Reactions

ReactionComputational MethodCalculated Activation Energy (ΔG‡, kJ/mol)Reference
Phenyl Isocyanate + Methanol (catalyzed by DABCO)BHandHLYP/6-31G(d)-40.71 (complex formation) mdpi.com
Phenyl Isocyanate Cyclotrimerization (catalyzed by Acetate)TPSS-D3/def2-TZVP60 nih.govacs.org
HNCO + H₂O (uncatalyzed)CCSD(T)/CBS~161 (38.5 kcal/mol) chemrxiv.org
Chlorosulfonyl Isocyanate + FluoroetheneNot Specified~143 (34.3 kcal/mol) dtic.mil

Molecular Dynamics Simulations of Polymerization and Material Formation

While quantum mechanics is ideal for studying individual reactions, molecular dynamics (MD) simulations are used to model the collective behavior of thousands or millions of atoms over time. nih.govmdpi.com This is particularly useful for simulating polymerization processes and the formation of bulk materials like polyurethanes, without focusing on the specific final properties of the material itself. nih.govresearchgate.net

MD simulations can model the initial stages of polymerization by defining reactive force fields or by using algorithms that mimic chemical reactions. nih.gov For instance, a method has been developed to simulate the formation of polyurethane macromolecules from monomers like diphenylmethane (B89790) diisocyanate (MDI) and polyols. nih.govmdpi.com The simulation starts with a random placement of monomers, followed by an MD simulation in an NVT (constant number of particles, volume, and temperature) and then an NPT (constant number of particles, pressure, and temperature) ensemble to compact the system. nih.gov Chemical bonds are then formed between reactive atoms when they are within a certain distance, effectively simulating the growth of polymer chains. nih.gov

These simulations provide insight into the structural evolution of the polymer network. acs.org All-atom MD simulations have been used to study the aggregation of polyisocyanate chains in aqueous solutions, revealing how rigid rod-like polymers can agglomerate with increasing temperature, a key process in material formation. mdpi.comresearchgate.net Such studies are crucial for understanding how the initial interactions between monomers and growing chains dictate the nascent structure of the final material. arxiv.orgudel.edu

Prediction of Novel Reactivities and Catalytic Pathways

Computational chemistry is increasingly used not just to explain known reactions but also to predict new ones. patsnap.comsemanticscholar.org By calculating the thermodynamics and kinetics of hypothetical reaction pathways, researchers can identify plausible new transformations or more efficient catalysts. rsc.org

For isocyanates, theoretical studies have explored numerous catalytic cycles. For example, DFT calculations were instrumental in understanding the mechanism of acetate-anion-catalyzed cyclotrimerization of phenyl isocyanate to form isocyanurates. The study identified key deprotonated amide species as the active catalysts and mapped out the energy profiles for the catalytic cycles. nih.govacs.org

Computational screening can also suggest entirely new catalysts. A theoretical investigation into the rearrangement of phenylnitrile oxide to phenyl isocyanate, catalyzed by sulfur dioxide, expanded to screen other potential catalysts, identifying sulfur trioxide and selenium dioxide as promising candidates. chemrxiv.orgchemrxiv.orgrsc.org Similarly, DFT studies on the decarbonylation of isocyanates using Lewis acids like BCl₃ have elucidated the reaction mechanism, revealing that a Brønsted acid adduct (H₂O→BCl₃) is the true catalyst and explaining how product distribution is controlled by the electronic nature of the isocyanate substituent. nih.gov These predictive studies guide experimental work, saving time and resources in the search for new chemical reactions and industrial processes. rsc.org

Stereochemical Outcome Prediction in Asymmetric Reactions

For chiral molecules like this compound, predicting the stereochemical outcome of reactions is a significant challenge. Computational methods are being developed to predict which stereoisomer will be the major product in an asymmetric reaction. nih.govnd.edu

This typically involves modeling the transition states for the formation of all possible stereoisomeric products. The predicted major product corresponds to the pathway with the lowest-energy transition state. This approach requires accurate conformational searching and high-level energy calculations.

In the context of isocyanates, stereochemical models have been proposed for reactions like the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers. rsc.org By comparing the energies of different ground-state conformations using molecular mechanics and correlating them with experimental data, a transition state model was developed that successfully explained the direction of asymmetric induction. rsc.org

More advanced computational tools use a combination of genetic algorithms and molecular mechanics to rapidly evaluate numerous possible transition state geometries. researchgate.net While not specifically applied to this compound, these methods have successfully predicted the enantio- and diastereomeric excess for other classes of asymmetric reactions, such as the Sharpless dihydroxylation, demonstrating the potential for in silico prediction of stereoselectivity. researchgate.net The development of such predictive tools is a key goal in computational organic chemistry, aiming to accelerate the discovery and optimization of stereoselective syntheses. nih.govnd.edu

Advanced Characterization Methodologies for Academic Research

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, NMR)

In situ spectroscopic methods are invaluable for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample extraction. mt.com This approach avoids potential alteration of the reaction mixture and allows for the detection of transient intermediates. mt.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring reactions involving isocyanates. researchgate.netremspec.com The isocyanate functional group (-N=C=O) has a strong, sharp, and distinctive absorption band for its asymmetric stretching vibration, typically appearing in the 2250–2285 cm⁻¹ region of the spectrum. remspec.com This peak is well-isolated from most other common functional group absorptions, making it an excellent spectroscopic marker. remspec.com

During a reaction of (1-isocyanatopropyl)benzene, for instance with an alcohol to form a urethane (B1682113), the progress can be monitored by observing the decrease in the intensity of the -N=C=O peak. researchgate.net Simultaneously, the formation of the product can be tracked by the appearance of new characteristic peaks, such as the carbonyl (C=O) stretch of the urethane group around 1715 cm⁻¹. researchgate.net This allows for the real-time determination of reaction initiation, conversion rates, and endpoint. mt.com This technique has been successfully used to study the synthesis of polyurethanes and other isocyanate-based reactions. azom.comspiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural and mechanistic insights into catalytic cycles and reaction pathways. rsc.orgwiley.com For reactions involving this compound, ¹H and ¹³C NMR can track the disappearance of the reactant and the formation of products. The chemical shifts of the protons and carbons on the propyl chain and the benzene (B151609) ring will change significantly as the isocyanate group is converted into a new functional group (e.g., urethane, urea). The carbon of the isocyanate group itself has a characteristic ¹³C NMR signal around 124 ppm, the disappearance of which indicates a complete reaction. nih.gov

High-pressure NMR tubes can be employed to study reactions under non-ambient conditions, which is crucial for many industrial processes. wiley.com By monitoring the spectra over time, it is possible to identify and characterize transient intermediates, providing a deeper understanding of the reaction mechanism. rsc.orgwiley.com For example, in situ NMR was used to unravel the complex pathways of isocyanurate formation from isocyanates, identifying key intermediates like allophanates. rsc.org

Table 1: Key Spectroscopic Data for Monitoring Reactions of this compound

TechniqueAnalyte GroupCharacteristic Signal/RegionObservation During Reaction
FTIR Isocyanate (-N=C=O)~2250-2285 cm⁻¹ (strong, sharp)Disappearance
Urethane (-NH-C=O)~1715 cm⁻¹ (carbonyl stretch)Appearance
¹³C NMR Isocyanate (-C =O)~124 ppmDisappearance
Urethane (-NH-C =O)~155-158 ppmAppearance
¹H NMR Methine proton (-CH -NCO)VariesShift upon conversion
Urethane proton (-NH -)~7.0 ppmAppearance

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for both qualitative and quantitative analysis. They are critical for assessing the purity of this compound and for analyzing the composition of complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of isocyanates. metrohm.com Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a derivatization step is often employed, where the isocyanate is reacted with a reagent to form a stable, UV-active derivative. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which reacts with the isocyanate to form a stable urea (B33335) derivative that can be easily detected and quantified. koreascience.kr

The analysis is typically performed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. koreascience.krsigmaaldrich.com Gradient elution is often used to effectively separate different isocyanate derivatives within a single run. koreascience.kr HPLC can be used to determine the concentration of residual isocyanates and related diamines in various matrices. mdpi.comepa.gov

Gas Chromatography (GC): GC, frequently coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing isocyanates and their byproducts. researchgate.netnih.gov Similar to HPLC, derivatization is often necessary. diva-portal.org For instance, isocyanates can be hydrolyzed to their corresponding amines, which are then derivatized before GC analysis. researchgate.netnih.gov GC-MS provides excellent separation and definitive identification of volatile components in a sample. nih.gov This method is suitable for determining the purity of isopropylbenzene and identifying impurities such as benzene, toluene, and other related hydrocarbons. antpedia.com The analysis of benzene and its metabolites in various samples has been well-established using GC-MS. nih.gov

Table 2: Comparison of Chromatographic Methods for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile, thermally labile compounds. Isocyanate-urea derivatives. koreascience.krVolatile, thermally stable compounds. Derivatized amines or other volatile impurities. nih.gov
Derivatization Often required to form stable, detectable derivatives (e.g., with 1,2-PP). koreascience.krOften required for reactive or non-volatile compounds (e.g., hydrolysis then acylation). diva-portal.org
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). epa.govFlame Ionization Detector (FID), Mass Spectrometry (MS). antpedia.com
Advantages Suitable for a wide range of isocyanates and their prepolymers. High precision and accuracy. metrohm.commdpi.comHigh resolution and sensitivity, especially with MS detection for structural confirmation. nih.gov
Limitations Longer analysis times compared to some modern GC methods. metrohm.comLimited to thermally stable and volatile compounds. Potential for analyte degradation at high temperatures.

Mass Spectrometry for Structural Elucidation of Intermediates and Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. core.ac.uk It is a crucial tool for identifying reaction intermediates and elucidating the structures of products derived from this compound.

When this compound undergoes a reaction, MS can be used to confirm the identity of the expected product by matching its molecular ion peak with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. acs.orgresearchgate.net In an MS/MS experiment, a specific ion (a "parent" ion, such as the molecular ion of a reaction product) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For example, in the analysis of isocyanate-peptide adducts, MS/MS was used to unambiguously identify the binding site of the isocyanate on the peptide. acs.orgnih.gov This technique could be applied to identify the products of this compound reacting with various nucleophiles. The fragmentation patterns of alkylbenzenes are well-studied, often involving rearrangements and characteristic losses that aid in structural assignment. core.ac.uklibretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is useful for analyzing mixtures of derivatized isocyanate monomers and prepolymers, often without requiring prior chromatographic separation. researchgate.net

Table 3: Potential Mass Spectrometry Fragments of this compound

m/z (Mass-to-Charge Ratio)Proposed FragmentFragmentation Pathway
161[M]⁺Molecular Ion
132[M - C₂H₅]⁺Loss of ethyl radical (α-cleavage)
118[C₉H₁₀]⁺Loss of HNCO (isocyanic acid)
104[C₈H₈]⁺Benzylic cleavage with rearrangement
91[C₇H₇]⁺Tropylium ion, common in alkylbenzenes
77[C₆H₅]⁺Phenyl cation
Note: This table represents hypothetical fragmentation pathways for illustrative purposes. Actual fragmentation would be confirmed via experimental data.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of molecules in the solid state.

While obtaining a single crystal of the liquid this compound itself for X-ray analysis is not feasible under standard conditions, its solid derivatives can be studied. For example, the cyclotrimerization of this compound would lead to the formation of an isocyanurate. The crystal structure of this trimer would reveal the exact conformation of the propylbenzene (B89791) substituents relative to the central six-membered ring. Such structural characterization has been successfully performed on other isocyanurate derivatives, providing insight into the reaction mechanism. rsc.org

Furthermore, X-ray crystallography is essential for studying the supramolecular chemistry of isocyanate derivatives. mdpi.com The determined crystal structures reveal the nature and geometry of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in the solid state and form larger assemblies. mdpi.comacs.org This understanding is critical in materials science, for example, in designing polymers with specific properties or in understanding the structure of self-assembling systems. acs.orgnih.gov The study of poly(n-hexyl isocyanate) has shown how molecular structure influences the formation of supramolecular helical structures in liquid crystalline phases. acs.org

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of Isocyanates

The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive chemical. patsnap.comdigitellinc.com This has spurred intensive research into phosgene-free synthetic routes that align with the principles of green chemistry, emphasizing waste reduction, use of renewable resources, and safer reaction conditions. rsc.orgpatsnap.com

Key phosgene-free methods are actively being developed for compounds like (1-isocyanatopropyl)benzene. The primary alternative involves the thermal decomposition of carbamates, which can be synthesized via several greener pathways. acs.org One prominent method is the use of dimethyl carbonate as a substitute for phosgene, which reacts with amines to form carbamates in a process noted for its non-toxicity and high atom economy. researchgate.net Another "zero-emission" route utilizes urea (B33335) and an alcohol to produce carbamates, with ammonia (B1221849) as a recyclable byproduct. acs.org

The reductive carbonylation of nitro compounds is another long-proposed alternative to the phosgene process, though it has yet to be fully realized on an industrial scale. digitellinc.com Furthermore, the Curtius rearrangement, where a carboxylic acid is converted to an isocyanate via an acyl azide (B81097), offers a mild, phosgene-free route tolerant of various functional groups. researchgate.net Researchers are also exploring the use of bio-based feedstocks, such as plant-based oils and lignocellulosic raw materials, to reduce the carbon footprint and reliance on petrochemicals. patsnap.comresearchgate.netrsc.org

Table 1: Comparison of Green Synthesis Routes for Isocyanates
MethodKey ReagentsAdvantagesChallengesCitation
Dimethyl Carbonate (DMC) MethodAmine, Dimethyl CarbonateNon-toxic, high atom economy, phosgene-free.Requires catalysis (e.g., zinc acetate), reaction conditions can be demanding. acs.orgresearchgate.net
Urea MethodUrea, Alcohol, AmineCost-effective raw materials, potential for "zero-emission" cycle.Still in experimental phase, requires efficient catalysts and ammonia removal. acs.org
Reductive CarbonylationNitro Compound, Carbon Monoxide (CO)Direct conversion, avoids phosgene.Challenging catalyst recycling, mechanism not fully understood until recently. digitellinc.comacs.org
Curtius RearrangementCarboxylic Acid, Azide SourceMild conditions, high functional group tolerance, stereochemical retention.Use of potentially explosive azide intermediates. researchgate.net
Bio-based FeedstocksPlant oils, LignocelluloseRenewable, reduced carbon footprint.Limited availability of commercial bio-isocyanates, performance may differ from fossil-based counterparts. patsnap.comrsc.orgrsc.org

Novel Functional Materials Development

Isocyanates like this compound are fundamental building blocks for polyurethane polymers. ontosight.ai Future research is focused on moving beyond traditional foams and coatings to develop novel functional materials with tailored properties for advanced applications. patsnap.compatsnap.com

This includes the creation of high-performance composites and nanocomposites. patsnap.compatsnap.com By incorporating isocyanates into materials for sectors like aerospace and automotive, researchers are developing lightweight, high-strength components that contribute to fuel efficiency. patsnap.compatsnap.com There is also significant interest in "smart materials," such as polymers with embedded sensors or responsive characteristics that allow them to adapt to environmental changes. patsnap.compatsnap.com

The packaging industry is another growth area, with isocyanate-based materials being explored for high-barrier films that extend food shelf life. patsnap.com Furthermore, the development of bio-based isocyanates is paving the way for more sustainable and biodegradable products, contributing to a circular economy. patsnap.com Blocked isocyanates, which are stable at room temperature and only become reactive under specific conditions like heat, offer a route to safer handling and more controlled synthesis of advanced materials. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material science. nih.govnih.gov In isocyanate chemistry, these technologies are being applied to accelerate research and development, from discovering new reactions to optimizing manufacturing processes. patsnap.com

ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of unknown reactions. patsnap.commdpi.com This data-driven approach helps in discovering novel formulations for materials derived from isocyanates and predicting their performance characteristics. patsnap.com For instance, companies like BASF have utilized ML to analyze real-time production data (e.g., reaction kinetics, temperature, pressure) to predict optimal synthesis conditions, leading to significant increases in yield and reductions in energy consumption. patsnap.com

Advanced Stereochemical Control in Isocyanate Chemistry

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a critical goal in modern organic synthesis, particularly for producing chiral molecules for pharmaceuticals and advanced materials. typeset.ionih.gov The isocyanate group is a versatile functional group for introducing nitrogen-containing chiral centers.

The Curtius rearrangement is a key reaction in this domain, as it proceeds with complete retention of the stereochemistry of the migrating carbon atom. nih.gov This property is exploited to generate chiral amines, ureas, and urethanes from chiral carboxylic acids. nih.gov Similarly, the patsnap.compatsnap.com-sigmatropic rearrangement of allyl cyanates to allyl isocyanates is a powerful, metal-free method that proceeds with a high degree of stereocontrol, allowing for the synthesis of complex molecules like N-glycosides and diamino sugars. acs.org

Research also focuses on the stereospecific reactions of isocyanates themselves. For example, the [2+2] cycloaddition of chlorosulfonyl isocyanate to olefins is highly stereospecific, where a (Z)-olefin yields a cis-adduct and an (E)-olefin yields a trans-adduct. benthamdirect.com The development of homochiral isocyanates, often derived from natural products like camphor, provides valuable chiral derivatizing agents for separating and analyzing enantiomers. murdoch.edu.au These advanced methods for stereochemical control are vital for synthesizing enantiomerically pure products from chiral precursors related to this compound.

Exploration of New Catalytic Systems for Isocyanate Transformations

Catalysis is at the heart of modern, efficient chemical manufacturing. patsnap.com The development of novel catalytic systems for isocyanate reactions is a major research focus, aiming to improve reaction rates, enhance selectivity, reduce energy consumption, and enable the use of greener reagents. patsnap.compatsnap.compatsnap.com

A significant trend is the move away from traditional organotin catalysts, like dibutyltin (B87310) dilaurate, due to environmental concerns. wernerblank.comwernerblank.com This has led to the investigation of a wide range of alternatives, including compounds based on zinc, aluminum, bismuth, and zirconium. patsnap.comwernerblank.com Organometallic complexes with tailored ligand designs are being developed to create highly active and selective catalysts. patsnap.com For example, zirconium chelates have been found to selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is highly advantageous for water-borne polyurethane systems. wernerblank.com

Emerging catalyst technologies include:

Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable structures, acting as highly efficient and selective catalysts. patsnap.compatsnap.com

Ionic Liquids (ILs): Used as catalysts or co-catalysts, ILs are non-volatile and thermally stable, facilitating better separation of products and enhancing industrial applicability. acs.orgpatsnap.com

Biocatalysts: The use of enzymes and other biological catalysts is a growing area within green chemistry, offering high selectivity under mild conditions. researchgate.net

These advanced catalytic systems are crucial for enabling the sustainable synthesis routes and novel transformations required for the next generation of materials derived from this compound and other isocyanates. patsnap.com

Table 2: Emerging Catalytic Systems for Isocyanate Reactions
Catalyst SystemKey FeaturesPrimary Application/AdvantageCitation
Organometallic Complexes (Zn, Al, Zr, Bi)Tailored ligands for high activity and selectivity.Environmentally friendlier alternatives to organotin catalysts. Zirconium chelates are selective for isocyanate-hydroxyl reaction. patsnap.comwernerblank.comwernerblank.com
Metal-Organic Frameworks (MOFs)High surface area, tunable porous structure.Enhance efficiency and selectivity; used in green transformations of isocyanates into value-added chemicals. patsnap.compatsnap.com
Ionic Liquids (ILs)High thermal stability, non-volatile.Act as catalysts and/or solvents, improving product separation and catalyst recycling. acs.orgpatsnap.com
Composite CatalystsSynergistic effects from multiple components (e.g., Bi₂O₃/Fe₂O₃).Improved yields and adaptation to specific reaction conditions. acs.orgresearchgate.net
BiocatalystsHigh selectivity under mild conditions.Aligns with green chemistry principles for sustainable waste management and synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-isocyanatopropyl)benzene, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : this compound can be synthesized via isocyanate functionalization of propylbenzene derivatives. A common approach involves reacting benzyl halides with isocyanate precursors (e.g., using phosgene or triphosgene derivatives) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and catalysts (e.g., Lewis acids like AlCl₃) are critical for yield optimization. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity. Full characterization via 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR is required to confirm structure and purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Standard analytical techniques include:

  • Chromatography : HPLC or gas chromatography (GC) to assess purity.
  • Spectroscopy : 1H^1H-NMR to confirm the absence of unreacted precursors (e.g., residual propylbenzene protons) and FT-IR to validate the isocyanate (-NCO) stretch (~2270 cm1^{-1}).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values.
    Documentation must adhere to journal guidelines, with all data included in the main text or supplementary materials .

Advanced Research Questions

Q. What intermolecular interactions dominate in this compound-based systems, and how do they influence experimental outcomes?

  • Methodological Answer : The isocyanate group’s polarity and benzene’s quadrupole moment create unique intermolecular interactions. For example:

  • Dipole-Quadrupole Interactions : Observed in benzene-isocyanate clusters using supersonic jet ionization (e.g., laser frequency 259.3 nm) to study solvent effects.
  • Hydrogen Bonding : With protic solvents (e.g., methanol), the -NCO group acts as a hydrogen-bond acceptor, altering cluster formation dynamics.
    Computational methods (DFT or MD simulations) can model these interactions, with experimental validation via mass spectrometry or X-ray crystallography .

Q. How should researchers resolve contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer : Contradictions often arise from differences in humidity, temperature, or light exposure. A systematic approach includes:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Degradation Pathway Analysis : Use LC-MS to identify byproducts (e.g., urea derivatives from hydrolyzed -NCO groups).
  • Statistical Modeling : Apply structural equation modeling (SEM) to isolate variables causing instability. Reference studies on analogous isocyanates (e.g., toluene diisocyanate) for mechanistic insights .

Q. What advanced techniques are recommended for studying the reactivity of this compound in polymer or coordination chemistry?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor rapid reactions (e.g., with amines to form ureas).
  • Single-Crystal XRD : Resolve steric effects in coordination complexes (e.g., with transition metals like Pd or Ru).
  • In Situ FT-IR : Track -NCO consumption during polymerization.
    Ensure all protocols comply with safety standards due to the compound’s toxicity .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound-based studies?

  • Methodological Answer :

  • Detailed Supplementary Materials : Include raw spectral data, chromatograms, and reaction condition logs.
  • CAS Registry Cross-Referencing : Use CAS RNs for unambiguous identification in databases like SciFinder or Reaxys.
  • Ethical Compliance : Avoid abbreviated chemical names; adhere to ICMJE standards for chemical safety disclosures .

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